Methyl 4,4,4-trifluoro-2-(formylamino)-3-hydroxy-3-(4-methoxyphenyl)butanoate
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Description
“Methyl 4,4,4-trifluoro-2-(formylamino)-3-hydroxy-3-(4-methoxyphenyl)butanoate” is a complex organic molecule. It contains a total of 35 bonds, including 21 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aliphatic secondary amide, and 1 aromatic ether .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 305.24977 g/mol. Its IUPAC name is “methyl (2R,3R)-4,4,4-trifluoro-2-formamido-3-(4-methoxyphenyl)butanoate” and its SMILES string is "COC(=O)C(NC=O)C(c1ccc(OC)cc1)C(F)(F)F" .Scientific Research Applications
Nucleophilic Substitution and Elimination Reactions : The study by Toteva and Richard (1996) investigates nucleophilic substitution and elimination reactions of 1-(4-methoxyphenyl)-3-methyl-3-butyl derivatives in aqueous solutions. This research is relevant to the understanding of reactions involving compounds like methyl 4,4,4-trifluoro-2-(formylamino)-3-hydroxy-3-(4-methoxyphenyl)butanoate in chemical synthesis (Toteva & Richard, 1996).
Photoinduced Intramolecular Charge Transfer : Yang et al. (2004) explored the photochemical behavior of trans-4-(N-arylamino)stilbene, which includes 4-methoxyphenyl as a substituent. The findings contribute to understanding the photochemical properties of compounds structurally related to this compound (Yang et al., 2004).
Synthesis of Functionalized (Trifluoromethyl)benzenes and Pyridines : Volle and Schlosser (2002) demonstrated the synthesis of 1-ethoxy-3-trifluoromethyl-1,3-butadiene derivatives, which can be linked to the synthesis pathways of similar trifluoromethyl compounds, including this compound (Volle & Schlosser, 2002).
Synthesis of β-Trifluoromethyl Substituted Amino Acids : Enders, Chen, and Raabe (2005) described the synthesis of ethyl 4,4,4-trifluoro-2-formyl-amino-2-butenoates, which are precursors for β-trifluoromethyl substituted amino acids. This study highlights synthetic methods that could be applicable in the synthesis of compounds like this compound (Enders, Chen, & Raabe, 2005).
Glycosyl Triflate Generation from Thioglycosides : Crich and Smith (2000) researched the generation of glycosyl triflates from thioglycosides using S-(4-methoxyphenyl) benzenethiosulfinate. Their findings are pertinent to the broader field of carbohydrate chemistry, which may intersect with the synthesis or modification of compounds like this compound (Crich & Smith, 2000).
Properties
IUPAC Name |
methyl 4,4,4-trifluoro-2-formamido-3-hydroxy-3-(4-methoxyphenyl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO5/c1-21-9-5-3-8(4-6-9)12(20,13(14,15)16)10(17-7-18)11(19)22-2/h3-7,10,20H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSFIWDVMABWCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(C(=O)OC)NC=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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